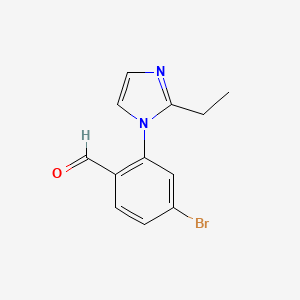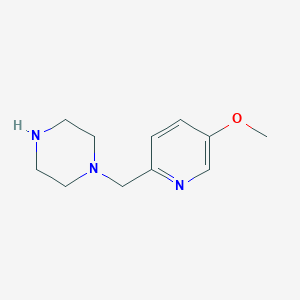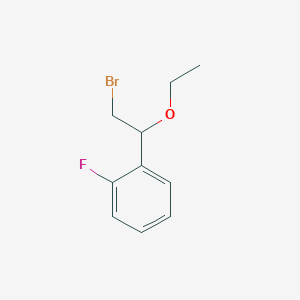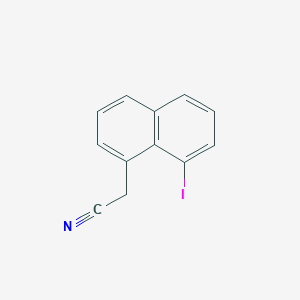
2-(8-Iodonaphthalen-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-Iodonaphthalen-1-yl)acetonitrile is an organic compound that features an iodo-substituted naphthalene ring attached to an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 8-iodonaphthalene-1-carbaldehyde with a suitable cyanide source under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-(8-Iodonaphthalen-1-yl)acetonitrile may involve large-scale iodination processes followed by the introduction of the acetonitrile group using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(8-Iodonaphthalen-1-yl)acetonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and other substituted derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized forms.
Reduction Reactions: Products include primary amines and other reduced forms.
Aplicaciones Científicas De Investigación
2-(8-Iodonaphthalen-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(8-Iodonaphthalen-1-yl)acetonitrile involves its interaction with various molecular targets depending on the specific application. In biological systems, it may interact with proteins or nucleic acids, leading to changes in their structure and function. The iodine atom and the nitrile group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Naphthalen-1-yl)acetonitrile: Lacks the iodine atom, resulting in different reactivity and applications.
8-Iodonaphthalene-1-carbaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different chemical properties and uses.
Uniqueness
2-(8-Iodonaphthalen-1-yl)acetonitrile is unique due to the presence of both the iodine atom and the nitrile group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Propiedades
Fórmula molecular |
C12H8IN |
|---|---|
Peso molecular |
293.10 g/mol |
Nombre IUPAC |
2-(8-iodonaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H8IN/c13-11-6-2-5-9-3-1-4-10(7-8-14)12(9)11/h1-6H,7H2 |
Clave InChI |
GSFHCHFUGUBHJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)CC#N)C(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


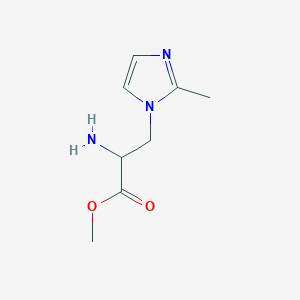
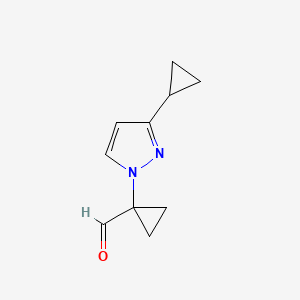
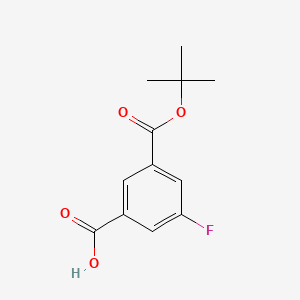


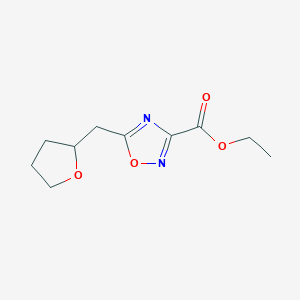
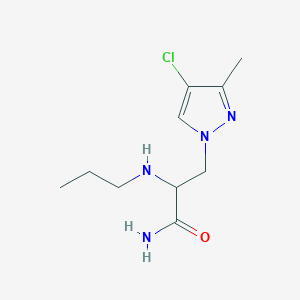
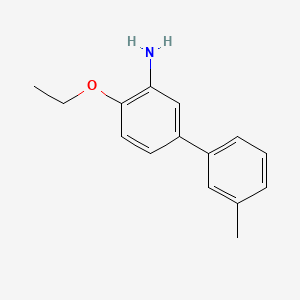
![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
